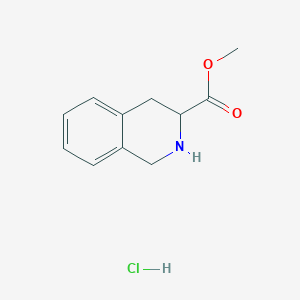

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Vue d'ensemble

Description

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO2 and its molecular weight is 227.69 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a structural motif of various natural products and therapeutic lead compounds . It is known to function as an antineuroinflammatory agent .

Mode of Action

The compound’s mode of action involves the C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate are highlighted .

Biochemical Pathways

The compound affects the synthesis of various biologically important nitrogen heterocycles . It is a key fragment of a diverse range of alkaloids and bioactive molecules . The compound has broad applications in asymmetric catalysis as chiral scaffolds .

Result of Action

The compound demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins . It has never been shown to produce a decline in dopamine in the brain .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves various new and environmentally friendly methods . .

Analyse Biochimique

Biochemical Properties

Tetrahydroisoquinoline derivatives have been known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the derivative and the biological context.

Cellular Effects

Some tetrahydroisoquinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that its effects at the molecular level involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Activité Biologique

Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride (MTHIC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, potential therapeutic applications, and relevant research findings.

Chemical Profile

- Chemical Name : (S)-Methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

- CAS Number : 146074-43-3

- Molecular Formula : C₁₁H₁₄ClNO₂

- Molecular Weight : 227.69 g/mol

- Appearance : White to yellow solid

Biological Activities

MTHIC exhibits a range of biological activities that suggest its potential in various therapeutic areas. Key findings include:

- Neuroprotective Effects : MTHIC and its derivatives have shown promise in providing neuroprotection against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies indicate that these compounds can mitigate oxidative stress and neuronal damage.

- Antioxidant Properties : Research indicates that MTHIC possesses antioxidant capabilities, which may contribute to its neuroprotective effects by scavenging free radicals and reducing oxidative stress.

- Cytotoxic Activity : MTHIC has been investigated for its cytotoxic effects on cancer cell lines. A study on tetrahydroisoquinoline derivatives demonstrated significant tumor-specific cytotoxicity against human oral squamous cell carcinoma . The compound's structure allows for interaction with various cellular targets, enhancing its anticancer potential.

- Pharmacological Applications : MTHIC is being explored as a potential lead compound in drug development due to its ability to modulate neurotransmitter systems and influence pathways related to pain and inflammation .

Neuroprotection in Animal Models

A study published in Neuroscience Letters highlighted the neuroprotective effects of MTHIC in rodent models of Parkinson's disease. The compound was administered prior to inducing neurodegeneration, resulting in a significant reduction in dopaminergic neuron loss compared to controls. Behavioral assessments also indicated improved motor function in treated animals.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that MTHIC exhibits selective cytotoxicity against certain cancer cell lines. For instance, a series of experiments showed that derivatives of MTHIC induced apoptosis in oral squamous carcinoma cells through the activation of caspase pathways . The study quantified cell viability using MTT assays, revealing an IC50 value indicating effective concentration levels for therapeutic applications.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

methyl 1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-6-8-4-2-3-5-9(8)7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUXCBOUGBHWQBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=CC=CC=C2CN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57060-88-5 | |

| Record name | 3-Isoquinolinecarboxylic acid, 1,2,3,4-tetrahydro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57060-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.